molecular formula C11H9N3O4 B3125110 Methyl 3-nitro-4-pyrazol-1-ylbenzoate CAS No. 321526-14-1

Methyl 3-nitro-4-pyrazol-1-ylbenzoate

Cat. No.: B3125110
CAS No.: 321526-14-1
M. Wt: 247.21 g/mol
InChI Key: AXPWKQIABGEOOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the nitration of methyl benzoate, a process where an NO2 group substitutes one of the hydrogen atoms on a benzene ring, produces predominantly methyl 3-nitrobenzoate .

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

  • Methyl 3-nitro-4-pyrazol-1-ylbenzoate in Crystallography : Studies have revealed unique hydrogen-bonding patterns in this compound. For example, this compound forms complex sheets linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds in one isomeric form, and in another isomer, it forms chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Impact of Intramolecular Hydrogen Bonding

  • Influence on Reductive Cyclization : Intramolecular hydrogen bonding in pyrazole derivatives, including this compound, significantly impacts their reactivity. This bonding can explain the high temperature requirements for reductive cyclization, leading to substituted pyrazoles (Szlachcic et al., 2020).

Electrochemical Synthesis Applications

  • Electrochemical Azolation : The electrochemical azolation of pyrroles using sodium derivatives of nitropyrazoles, including sodium 3-nitropyrazolate, has been explored. This process yields 2-(azol-1-yl)pyrroles, demonstrating a method to synthesize pyrazole-linked compounds (Sigacheva et al., 2012).

Chemical Reactivity and Synthesis

  • Reactivity and Synthesis of Pyrazole Derivatives : this compound's reactivity has been investigated in various chemical reactions. These include nucleophilic substitutions and cyclization reactions, providing insights into the synthesis of a wide range of pyrazole-based compounds (Dalinger et al., 2013).

Applications in Dye Synthesis

  • Solvatochromic Properties in Dye Synthesis : Derivatives of pyrazoles, such as this compound, have been used to synthesize dyes with solvatochromic properties. These dyes also demonstrate antimicrobial and antioxidant activities, indicating their potential in various biological applications (Şener et al., 2017).

Synthesis and Energy Material Applications

  • Synthesis and Energetic Material Research : Pyrazole derivatives, including this compound, have been extensively researched for their potential as energetic materials. Their synthesis and performance characteristics are of significant interest, particularly in the context of high-energy, low-sensitivity explosives (Old Jun-lin, 2014).

Solid-State NMR Analysis

  • 13C NMR Spectroscopy in Solid State : The study of pyrazoles, including derivatives of this compound, using solid-state 13C NMR spectroscopy, has provided valuable insights into their structural properties. This technique is particularly useful for understanding tautomerism in pyrazoles (Faure et al., 1988).

Safety and Hazards

The safety data sheet for a related compound “3-Methyl-4-nitrobenzoic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

methyl 3-nitro-4-pyrazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)8-3-4-9(10(7-8)14(16)17)13-6-2-5-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPWKQIABGEOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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